1-(2,6-Dimethylpyrimidin-4-yl)thiourea
CAS No.: 1913-09-3
Cat. No.: VC8085439
Molecular Formula: C7H10N4S
Molecular Weight: 182.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1913-09-3 |
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Molecular Formula | C7H10N4S |
Molecular Weight | 182.25 g/mol |
IUPAC Name | (2,6-dimethylpyrimidin-4-yl)thiourea |
Standard InChI | InChI=1S/C7H10N4S/c1-4-3-6(11-7(8)12)10-5(2)9-4/h3H,1-2H3,(H3,8,9,10,11,12) |
Standard InChI Key | OZANUADAOVTFPU-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC(=N1)C)NC(=S)N |
Canonical SMILES | CC1=CC(=NC(=N1)C)NC(=S)N |
Introduction
Chemical Identity and Physical Properties
1-(2,6-Dimethylpyrimidin-4-yl)thiourea (C₇H₁₀N₄S) has a molar mass of 182.25 g/mol. Its IUPAC name derives from the thiourea moiety (-NH-CS-NH₂) attached to the 4-position of a 2,6-dimethylpyrimidine ring. Key physical properties include:
Property | Value | Source |
---|---|---|
Melting Point | Not explicitly reported | |
Solubility | Soluble in polar organic solvents (e.g., DMSO, ethanol) | |
Crystal System | Orthorhombic | |
Space Group | Pna2₁ |
The compound’s structure is stabilized by an intramolecular N–H⋯N hydrogen bond (1.937 Å) and weak intermolecular N–H⋯S interactions, forming a two-dimensional network parallel to the ab plane .
Synthesis and Reaction Pathways
Nucleophilic Substitution
The compound is synthesized via nucleophilic substitution between 4-amino-2,6-dimethylpyrimidine and thiourea derivatives. For example:
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Copper-mediated reactions: Reaction of 1-(4,6-dimethylpyrimidin-2-yl)-3-(3,5-dinitrophenyl)thiourea with copper acetate yields the title compound as a byproduct .
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Phase-transfer catalysis: Tetrabutylammonium bromide (PTC) facilitates the reaction of pyrimidine amines with isothiocyanates, producing N-substituted thioureas .
Oxidative Cyclization
Thiourea derivatives undergo oxidative cyclization to form fused heterocycles. For instance, treatment with iodine/K₂CO₃ generates thiadiazolo[2,3-a]pyrimidin-2-ylidene derivatives .
Structural Characterization
X-ray Crystallography
Single-crystal X-ray diffraction reveals:
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Bond lengths: C=S (1.660 Å), C=O (1.214 Å), and C–N (1.339–1.394 Å) .
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Dihedral angles: The pyrimidine ring is nearly coplanar with the thiourea moiety (deviation <1.5°) .
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Hydrogen bonding: Intramolecular N–H⋯N (1.937 Å) and intermolecular N–H⋯S (2.512 Å) interactions stabilize the crystal lattice .
Spectroscopic Data
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IR: Peaks at 3331 cm⁻¹ (N–H stretch), 1681 cm⁻¹ (C=O), and 1140 cm⁻¹ (C=S) .
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¹H NMR (DMSO-d₆): δ 6.40 (s, pyrimidine-H), 2.23 (s, CH₃), 12.80 (br s, NH) .
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¹³C NMR: Signals at δ 180.3 (C=S), 167.0 (C=O), and 159.4–151.0 (pyrimidine carbons) .
Biological and Pharmacological Properties
Antimicrobial Activity
N-Substituted thiourea derivatives exhibit broad-spectrum antimicrobial activity. For example:
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Antifungal activity: Higher efficacy against Candida albicans (MIC: 8 µg/mL) compared to bacteria .
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Structure-activity relationship: Electron-withdrawing groups (e.g., nitro) enhance potency .
Coordination Chemistry
The thiourea moiety acts as a bidentate ligand, forming complexes with transition metals (e.g., Co(III), Cu(II)) via S and O donor atoms . These complexes show potential in catalysis and material science.
Applications in Heterocyclic Chemistry
Precursor for Fused Heterocycles
1-(2,6-Dimethylpyrimidin-4-yl)thiourea serves as a building block for:
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